molecular formula C16H13N3OS B11833225 4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-83-1

4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B11833225
CAS No.: 87034-83-1
M. Wt: 295.4 g/mol
InChI Key: YFHZPZZXEDXWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzo[b]thiophene and imidazo[4,5-c]pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and imidazo[4,5-c]pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins . This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[b]thiophen-3-ylmethoxy)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its combined structural features, which confer a distinct set of chemical and biological properties

Properties

CAS No.

87034-83-1

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

4-(1-benzothiophen-3-ylmethoxy)-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C16H13N3OS/c1-19-10-18-13-6-7-17-16(15(13)19)20-8-11-9-21-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3

InChI Key

YFHZPZZXEDXWHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=CSC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.